molecular formula C10H21N3O B12984867 2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide

2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide

Cat. No.: B12984867
M. Wt: 199.29 g/mol
InChI Key: ZQGMBDFNUBPXHP-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a piperidine ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide typically involves the reaction of 2-amino propanamide with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The piperidine ring can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)piperidine: Similar structure but lacks the propanamide group.

    2-Amino-N-(2-(methylpiperidin-1-yl)ethyl)propanamide: Similar structure with a methyl group on the piperidine ring.

    2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide is unique due to the presence of both an amino group and a piperidine ring, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-(2-piperidin-1-ylethyl)propanamide

InChI

InChI=1S/C10H21N3O/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13/h9H,2-8,11H2,1H3,(H,12,14)

InChI Key

ZQGMBDFNUBPXHP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCN1CCCCC1)N

Origin of Product

United States

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